molecular formula C12H12O2 B8411711 Benzoic acid 4-pentynyl ester

Benzoic acid 4-pentynyl ester

Cat. No. B8411711
M. Wt: 188.22 g/mol
InChI Key: ZLMSVRKKQGBUOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09079835B2

Procedure details

To a flame-dried round-bottomed flask was added pentynol (1 equiv., 24 mmol, 2.0 g) and CH2Cl2 (80 mL). The solution was cooled to 0° C. and BzCl (1.2 equiv., 28 mmol, 3.3 mL) was added dropwise, followed by DMAP (0.1 equiv., 2.4 mmol, 300 mg), and Et3N (7 mL). The reaction was warmed to ambient temperature over 12 h, quenched with 2N HCl (10 mL), extracted with EtOAc (2×40 mL), washed with brine (40 mL) and dried over Na2SO4. The purified product was isolated by concentrating in vacuo and purifying by flash chromatography (2.5% EtOAc/Hex) to afford pent-4-yn-1-yl benzoate (4.02 g, 21.4 mmol, 89%). TLC Rf=0.57 (10% EtOAc/Hex); 1HNMR (600 MHz): δ 8.03-8.07 (2H), 7.53-7.60 (1H), 7.42-7.48 (2H), 4.44 (t, 2H, J=6.1 Hz), 2.40 (td, 2H, J=7.3, 2.7 Hz), 1.98-2.05 (overlapping signals, 3H); 13CNMR (150 MHz): δ166.5, 132.9, 130.3, 129.6, 128.3, 83.0, 69.1, 63.4, 27.7, 15.4.
Name
pentynol
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mg
Type
catalyst
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])#[C:2][CH2:3][CH2:4][CH3:5].C(Cl)Cl.[C:10](Cl)([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:11]>CN(C1C=CN=CC=1)C.CCN(CC)CC>[C:10]([O:6][CH2:1][CH2:2][CH2:3][C:4]#[CH:5])(=[O:11])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
pentynol
Quantity
2 g
Type
reactant
Smiles
C(#CCCC)O
Name
Quantity
80 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.3 mL
Type
reactant
Smiles
C(=O)(C1=CC=CC=C1)Cl
Step Three
Name
Quantity
300 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Four
Name
Quantity
7 mL
Type
solvent
Smiles
CCN(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to ambient temperature over 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
quenched with 2N HCl (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×40 mL)
WASH
Type
WASH
Details
washed with brine (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The purified product was isolated
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating in vacuo
CUSTOM
Type
CUSTOM
Details
purifying by flash chromatography (2.5% EtOAc/Hex)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OCCCC#C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 21.4 mmol
AMOUNT: MASS 4.02 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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